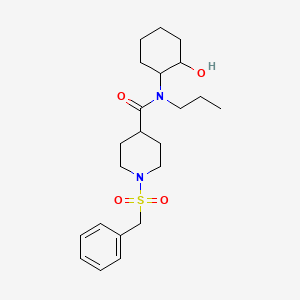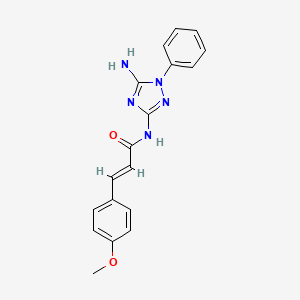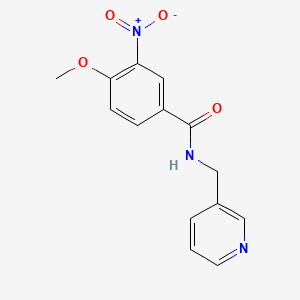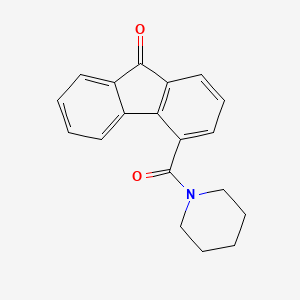![molecular formula C15H25N5O2S B5608523 4-[4-(propylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5608523.png)
4-[4-(propylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of a broader category of substances that have drawn attention for their diverse applications, including medicinal chemistry. Its structure incorporates several functional groups that contribute to its unique properties and potential applications. This analysis will exclude aspects related to drug use, dosage, and side effects, focusing solely on the compound's synthesis, structure, and properties.
Synthesis Analysis
The synthesis of related compounds involves innovative methods that can offer moderate to excellent yields. For instance, the aminosulfonylation of alkenyl sulfonamides, using iodine as a catalyst and TBHP as the oxidant, has been reported to produce various sulfonylmethyl derivatives, including piperidines and pyrrolidines, highlighting a potential pathway for synthesizing compounds with structural similarities to the one of interest (Zhong-Qi Xu et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to "4-[4-(propylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" often features intricate arrangements of atoms and bonds. For example, certain pyrimidine derivatives exhibit potent P2Y12 antagonist properties, indicating a precise molecular arrangement conducive to biological activity (J. J. Parlow et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to the formation of compounds with varied biological activities. The structure-activity relationships are often explored to fine-tune pharmacokinetic and physicochemical properties, underscoring the compound's reactivity and potential for further modification (J. Matsumoto & S. Minami, 1975).
Physical Properties Analysis
The synthesis and characterization of derivatives similar to the compound of interest have led to insights into their physical properties. For instance, investigations into pyrrolo[2,3-b]pyridine derivatives intended for imaging dopamine D4 receptors highlight the methods for determining specific radioactivity and radiochemical purity, which are crucial for understanding the compound's physical behavior (O. Eskola et al., 2002).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are significantly influenced by their molecular structure. Studies focusing on the immunosuppressive activity of 4-N-piperazinyl-thieno[2,3-d]pyrimidine analogues reveal the potential for medicinal chemistry optimization based on their chemical characteristics (Miyeon Jang et al., 2010).
Propiedades
IUPAC Name |
4-(4-propylsulfonylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-2-13-23(21,22)20-11-9-18(10-12-20)14-5-6-16-15(17-14)19-7-3-4-8-19/h5-6H,2-4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFLVUBIJCSANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5608451.png)


![2,2-dimethylpropyl (4aS*,7aR*)-4-(3-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B5608464.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(4-phenyl-1,3-thiazol-2-yl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5608476.png)


![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-(2-pyridinylmethyl)-4-piperidinamine dihydrochloride](/img/structure/B5608484.png)
![N-1H-benzimidazol-2-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5608486.png)
![2-[(4-methylphenyl)amino]-2-oxoethyl 2-fluorobenzoate](/img/structure/B5608487.png)
![ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5608496.png)


![7-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5608528.png)